Neoisoliquiritin

Description

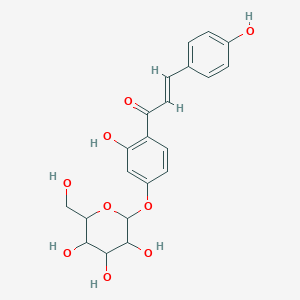

Structure

2D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-6-7-14(16(25)9-13)15(24)8-3-11-1-4-12(23)5-2-11/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWFHGOIUZFQPJ-LXGDFETPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316827 | |

| Record name | Neoisoliquiritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59122-93-9 | |

| Record name | Neoisoliquiritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59122-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoisoliquiritine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoisoliquiritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOISOLIQUIRITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TQG647UAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Neoisoliquiritin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoisoliquiritin (NEO), a flavonoid glycoside isolated from licorice root (Glycyrrhiza uralensis), and its aglycone form, Isoliquiritigenin (ISL), have garnered significant attention for their diverse pharmacological activities. These compounds exhibit promising anti-tumor, anti-inflammatory, and antioxidant properties, making them compelling candidates for further investigation in drug development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on key signaling pathways and supporting experimental data.

I. Anti-Tumor Activity

This compound and its aglycone, Isoliquiritigenin, have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. The primary mechanisms include the inhibition of androgen receptor signaling, activation of the p53 tumor suppressor pathway, and modulation of apoptosis-related proteins.

Inhibition of Androgen Receptor (AR) Signaling in Prostate Cancer

In androgen-dependent prostate cancer, this compound has been shown to directly target the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer progression.[1][2]

Mechanism of Action:

NEO has been shown to negatively regulate the expression and activity of the androgen receptor.[1] This multifaceted inhibition involves several key steps in the AR signaling cascade:

-

Downregulation of AR Expression: NEO treatment leads to a reduction in AR protein levels in androgen-dependent prostate cancer cells.[3]

-

Inhibition of AR Transcriptional Activity: NEO suppresses the ability of the androgen receptor to activate the transcription of its target genes.[1][2]

-

Induction of Cell Cycle Arrest: By inhibiting the AR pathway, NEO induces a G0/G1 phase cell cycle arrest in AR-dependent prostate cancer cells, thereby halting their proliferation.[1][2]

Experimental Evidence:

Studies on the LNCaP human prostate cancer cell line, which is androgen-sensitive, have shown that NEO inhibits cell proliferation in a dose- and time-dependent manner.[2] Conversely, NEO has no significant effect on AR-independent prostate cancer cells like PC3, highlighting its specificity for the AR signaling pathway.[1][2]

Induction of Apoptosis via the p53 Pathway

Isoliquiritigenin (ISL), the aglycone of this compound, is a potent inducer of apoptosis in various cancer cell lines. This effect is often mediated through the activation of the p53 tumor suppressor pathway.[4][5]

Mechanism of Action:

-

Upregulation of p53: ISL treatment leads to an increase in the protein expression of p53.[4][5]

-

Activation of p53 Downstream Targets: Activated p53 then transcriptionally upregulates pro-apoptotic genes, including:

-

Modulation of Bcl-2 Family Proteins: ISL has been shown to alter the balance of pro- and anti-apoptotic Bcl-2 family proteins. Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[4][6]

Signaling Pathway Diagram:

References

- 1. This compound exerts tumor suppressive effects on prostate cancer by repressing androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Down-regulation of androgen-receptor and PSA by phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Isoliquiritigenin induces apoptosis and cell cycle arrest through p53-dependent pathway in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoliquiritigenin suppresses IL-1β induced apoptosis and inflammation in chondrocyte-like ATDC5 cells by inhibiting NF-κB and exerts chondroprotective effects on a mouse model of anterior cruciate ligament transection - PMC [pmc.ncbi.nlm.nih.gov]

Neoisoliquiritin: A Technical Guide to Its Discovery, Natural Sources, and Mechanisms

Executive Summary: Neoisoliquiritin is a bioactive chalcone glycoside first identified in the roots of Glycyrrhiza species, commonly known as licorice. As a flavonoid, it has garnered significant interest for its diverse pharmacological properties, including notable anti-inflammatory and antioxidant activities. This technical document provides an in-depth overview of this compound, covering its primary natural sources, quantitative data, detailed experimental protocols for its isolation, and a mechanistic exploration of its role in modulating key cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to this compound

This compound (CAS No: 59122-93-9) is a flavonoid glycoside characterized by a chalcone backbone.[1] Structurally, it is an isomer of isoliquiritin, belonging to a class of open-chain flavonoids that are precursors to other flavonoid classes.[1] It is primarily recognized as a constituent of licorice root, a medicinal herb with a long history of use in traditional medicine.[2] The compound presents as a yellow powder and is soluble in organic solvents such as methanol, ethanol, and DMSO. Its biological significance is linked to its ability to modulate cellular pathways involved in inflammation and oxidative stress, making it a promising candidate for further therapeutic investigation.

Discovery and Natural Sources

This compound was discovered through phytochemical investigations of plants from the Glycyrrhiza genus (Family: Leguminosae). It is a well-documented bioactive component isolated from the dried roots and rhizomes of several licorice species, most notably Glycyrrhiza uralensis Fisch., Glycyrrhiza glabra L., and Glycyrrhiza inflata Bat.[2][3] While licorice is the most prominent source, this compound has also been identified in other botanicals, such as Spatholobus suberectus.[1]

The concentration of this compound and related flavonoids can vary significantly between different Glycyrrhiza species and even within the same species due to geographical origin and processing methods.[3][4] This variability underscores the importance of proper species identification and quantitative analysis for standardization in research and commercial applications.

Quantitative Analysis in Natural Sources

The quantification of this compound and other flavonoids in plant matrices is typically performed using High-Performance Liquid Chromatography (HPLC). Studies have shown that the flavonoid profile differs substantially among the primary licorice species. For instance, Glycyrrhiza uralensis often presents higher mean contents of liquiritin and isoliquiritin compared to G. glabra or G. inflata.[3][4] While specific quantitative data for this compound is not always reported separately from its isomers, its presence is confirmed in comprehensive analyses. The following table summarizes the content of major flavonoids in different Glycyrrhiza species, providing context for the chemical environment in which this compound is found.

| Constituent | Glycyrrhiza uralensis | Glycyrrhiza glabra | Glycyrrhiza inflata | Reference |

| Glycyrrhizin (%) | Highly Variable | 3.787 - 5.860 | Typically Lower | [4] |

| Liquiritin (%) | High | 1.217 - 2.131 | Lower | [4] |

| Isoliquiritin (%) | High | 0.515 - 0.838 | Lower | [4] |

| Glabridin (%) | Not typically present | 0.136 - 0.273 | Not typically present | [4] |

| Licochalcone A (%) | Not typically present | Not typically present | High | [3] |

Note: The content of these compounds can show wide variation. This compound is a related chalcone glycoside often analyzed alongside these marker compounds.

Biological Activity and Signaling Pathways

This compound's therapeutic potential is primarily attributed to its anti-inflammatory effects. The mechanism of action involves the modulation of critical intracellular signaling cascades, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response.

Mechanism of Action: In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), cellular receptors trigger downstream signaling. This normally leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). The degradation of IκBα releases the NF-κB p65 subunit, allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).

Simultaneously, the MAPK pathway—comprising ERK, JNK, and p38 kinases—is activated through phosphorylation. This cascade further amplifies the inflammatory response. This compound and its aglycone, isoliquiritigenin, exert their anti-inflammatory effects by intervening at key points in these pathways. They have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB p65 nuclear translocation. Furthermore, they suppress the phosphorylation of the primary MAPK kinases (p38, ERK, JNK), effectively dampening the inflammatory signal.

Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Experimental Protocols

The isolation and purification of this compound from its primary source, licorice root, involve a multi-step process combining solvent extraction and chromatography. The following protocol is a representative methodology synthesized from established procedures for flavonoid isolation.

Protocol: Extraction and Isolation of this compound

1. Preparation of Plant Material:

-

Obtain dried roots and rhizomes of Glycyrrhiza uralensis.

-

Grind the material into a coarse powder (approximately 30-40 mesh) to increase the surface area for extraction.

2. Solvent Extraction:

-

Weigh 1 kg of the powdered licorice root.

-

Place the powder in a large vessel and add 80% aqueous ethanol (e.g., 5 liters).

-

Perform reflux extraction at 80°C for 2 hours. Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Alternatively, perform sonication-assisted extraction at room temperature for 30-60 minutes, repeated three times.

-

Combine the ethanol extracts and filter to remove solid plant material.

3. Solvent Partitioning and Concentration:

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to yield a crude extract.

-

Resuspend the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. Discard the n-hexane layer.

-

Subsequently, partition the aqueous layer with a solvent of medium polarity, such as ethyl acetate, to extract flavonoids. Collect the ethyl acetate fraction.

-

Evaporate the ethyl acetate fraction to dryness to obtain a flavonoid-rich crude sample.

4. Chromatographic Purification:

-

Step 4a: Column Chromatography (Initial Separation):

-

Pack a glass column with silica gel (60-120 mesh).

-

Dissolve the flavonoid-rich sample in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the dried sample-silica mixture onto the column.

-

Elute the column using a gradient solvent system, starting with a less polar mixture (e.g., chloroform:methanol 98:2) and gradually increasing the polarity (e.g., to 90:10).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

-

-

Step 4b: Preparative HPLC (Final Purification):

-

Pool the fractions containing this compound.

-

Perform final purification using a preparative HPLC system with a C18 reverse-phase column.

-

Use a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid to improve peak shape). A typical gradient might run from 20% to 60% acetonitrile over 40 minutes.

-

Monitor the elution at a suitable wavelength (e.g., 370 nm for chalcones).

-

Collect the peak corresponding to this compound.

-

5. Structure Elucidation and Verification:

-

Evaporate the solvent from the purified fraction.

-

Confirm the identity and purity of the isolated this compound using analytical HPLC and spectroscopic methods (Mass Spectrometry, ¹H-NMR, and ¹³C-NMR).

Caption: Workflow for the extraction and purification of this compound from licorice root.

Conclusion

This compound stands out as a significant bioactive chalcone derived from licorice root with well-defined anti-inflammatory properties. Its mechanism of action, centered on the dual inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for its potential use in managing inflammatory conditions. The methodologies for its extraction and purification are well-established within the broader context of natural product chemistry, allowing for its isolation for further research. Future investigations should focus on clinical efficacy, bioavailability, and the development of standardized extracts to harness the full therapeutic potential of this promising natural compound.

References

- 1. This compound | C21H22O9 | CID 5320092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. anjiechem.com [anjiechem.com]

- 3. Constituent properties of licorices derived from Glycyrrhiza uralensis, G. glabra, or G. inflata identified by genetic information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Neoisoliquiritin as an In Vitro Antioxidant Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Neoisoliquiritin, a flavonoid glycoside derived from the licorice root (Glycyrrhiza uralensis), and its role as a potent antioxidant agent in vitro.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions.[3] Natural compounds like this compound are of significant interest for their potential to mitigate oxidative damage.[4][5] This document details the mechanisms of action, summarizes key quantitative data, provides standardized experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.

-

Direct Radical Scavenging : As a phenolic compound, this compound can directly neutralize free radicals by donating a hydrogen atom or an electron, which stabilizes the radical and terminates damaging chain reactions.[6] This activity is attributed to the hydroxyl groups on its flavonoid structure.[6][7]

-

Modulation of Cellular Antioxidant Pathways : this compound and its aglycone, Isoliquiritigenin (ISL), are known modulators of the Nuclear factor erythroid-2-related factor 2 (Nrf2) signaling pathway.[8][9] This pathway is a central regulator of cellular redox homeostasis, controlling the expression of numerous antioxidant and detoxification genes.[3][8][9] Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it induces the transcription of protective genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[10]

Nrf2 Signaling Pathway Activation

The diagram below illustrates the Keap1-Nrf2 signaling pathway and its activation by antioxidant compounds. Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation. Oxidative stress or activators like this compound's aglycone disrupt this interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent expression of antioxidant response element (ARE)-driven genes.[3][9][10]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro models. The following tables summarize the available quantitative data.

Table 1: Cellular Antioxidant and Neuroprotective Activity

| Compound | Assay Model | Effect | EC₅₀ Value |

| This compound | Glutamate-induced cell death in mouse HT-22 cells | Neuroprotective activity | 72 μM[1] |

Table 2: In Vitro Radical Scavenging Activity (Illustrative)

Specific IC₅₀ values for this compound in direct chemical scavenging assays are not consistently reported in the literature. Data often pertains to general licorice extracts or its aglycone, Isoliquiritigenin. The table below is representative of how such data would be presented.

| Assay | Compound | IC₅₀ (μg/mL) | Reference Compound | IC₅₀ (μg/mL) |

| DPPH Radical Scavenging | This compound | Data not available | Ascorbic Acid | - |

| ABTS Radical Scavenging | This compound | Data not available | Trolox | - |

| Superoxide Radical Scavenging | This compound | Data not available | Gallic Acid | - |

| Hydroxyl Radical Scavenging | This compound | Data not available | Mannitol | - |

Detailed Experimental Protocols

Standardized protocols are critical for the reproducible evaluation of antioxidant activity. The following sections detail the methodologies for common in vitro assays.

General Experimental Workflow

The diagram below outlines a typical workflow for screening and characterizing a compound's in vitro antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[11][12]

Protocol:

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[11][12] The solution should be freshly prepared and protected from light.

-

Reaction Setup : In a 96-well plate or test tubes, add a specific volume of the DPPH working solution (e.g., 180 µL).

-

Sample Addition : Add various concentrations of the this compound test sample (e.g., 20 µL) to the wells. A control well should contain the solvent instead of the test sample.[12]

-

Incubation : Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).[11][12]

-

Measurement : Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[11][12]

-

Calculation : Calculate the percentage of radical scavenging activity using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[12]

-

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[13]

Protocol:

-

Radical Generation : Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM potassium persulfate solution.[13][14] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][14]

-

Reagent Preparation : Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[14][15]

-

Reaction Setup : Add a large volume of the diluted ABTS•+ solution (e.g., 200 µL) to the wells of a 96-well plate.

-

Sample Addition : Add a small volume of various concentrations of the this compound test sample (e.g., 5 µL).[15]

-

Incubation : Mix and incubate at room temperature for a defined time (e.g., 5-10 minutes).[15]

-

Measurement : Read the absorbance at 734 nm.[15]

-

Calculation : Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.

Superoxide Radical (O₂⁻•) Scavenging Assay

This assay typically uses a non-enzymatic system, such as the PMS-NADH system, to generate superoxide radicals, which then reduce Nitro Blue Tetrazolium (NBT) to a colored formazan product.[16] The scavenging activity is measured by the inhibition of NBT reduction.

Protocol:

-

Reagent Preparation : Prepare solutions of NADH (e.g., 73 µM), NBT (e.g., 50 µM), and Phenazine Methosulfate (PMS) (e.g., 15 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[16]

-

Reaction Setup : In a reaction vessel, mix the buffer, NADH, NBT, and various concentrations of the this compound sample.[16]

-

Initiation : Start the reaction by adding the PMS solution.

-

Incubation : Incubate at room temperature for a specific time (e.g., 5 minutes).[17]

-

Measurement : Measure the absorbance of the colored formazan product at 560 nm.[17][18]

-

Calculation : Calculate the percentage inhibition of NBT reduction and determine the IC₅₀ value.

Hydroxyl Radical (•OH) Scavenging Assay

The highly reactive hydroxyl radical is often generated via the Fenton reaction (Fe²⁺ + H₂O₂). Its scavenging is measured by quantifying the inhibition of damage to a detector molecule, such as deoxyribose.[16][19]

Protocol:

-

Reaction Setup : The reaction mixture should contain, in sequence, a buffer (e.g., phosphate buffer), the detector molecule (e.g., deoxyribose), a chelating agent like EDTA, Fe²⁺, the this compound sample at various concentrations, and H₂O₂ to initiate the reaction.[19]

-

Incubation : Incubate the mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 1-2 hours).[19]

-

Stopping the Reaction : Stop the reaction by adding an acid (e.g., trichloroacetic acid) and a color-forming reagent like thiobarbituric acid (TBA).

-

Color Development : Heat the mixture (e.g., in a boiling water bath) to develop a colored product from the reaction of TBA with degraded deoxyribose.

-

Measurement : After cooling, measure the absorbance of the colored solution (typically around 532 nm).

-

Calculation : Calculate the percentage inhibition of deoxyribose degradation to determine the IC₅₀ value.[16]

Conclusion

The in vitro evidence strongly suggests that this compound is a promising natural antioxidant. Its activity stems from both direct radical scavenging capabilities and, significantly, the modulation of the cytoprotective Nrf2 signaling pathway. While quantitative data on its direct scavenging of various radicals needs more extensive characterization, its demonstrated cellular protective effects highlight its potential. For drug development professionals and researchers, this compound represents a valuable candidate for further investigation into therapies for conditions rooted in oxidative stress. The standardized protocols and mechanistic insights provided in this guide serve as a foundation for such future research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C21H22O9 | CID 5320092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hybridisation of in silico and in vitro bioassays for studying the activation of Nrf2 by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant activities of licorice-derived prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. DPPH Radical Scavenging Assay [mdpi.com]

- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 13. researchgate.net [researchgate.net]

- 14. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Superoxide Radical-scavenging Activity [protocols.io]

- 18. iosrjournals.org [iosrjournals.org]

- 19. Novel hydroxyl radical scavenging antioxidant activity assay for water-soluble antioxidants using a modified CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Neoisoliquiritin (CAS Number: 59122-93-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoisoliquiritin, a flavonoid glycoside with the CAS number 59122-93-9, is a natural compound predominantly isolated from licorice root (Glycyrrhiza species). This technical guide provides a comprehensive overview of its physicochemical properties, significant biological activities, and underlying mechanisms of action. This compound has garnered considerable interest in the scientific community for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This document summarizes key quantitative data, details experimental protocols for assessing its biological activities, and visualizes its modulation of critical cellular signaling pathways.

Physicochemical Properties

This compound is a chalcone, a type of flavonoid, characterized by its distinct chemical structure. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59122-93-9 | [1][2][3] |

| Molecular Formula | C₂₁H₂₂O₉ | [1] |

| Molecular Weight | 418.4 g/mol | [1] |

| IUPAC Name | (E)-3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | [1] |

| Appearance | Yellow powder | [3] |

| Solubility | Soluble in DMSO, methanol, and ethanol. | |

| XLogP3 | 1.7 | [1][2] |

| Hydrogen Bond Donor Count | 6 | [2] |

| Hydrogen Bond Acceptor Count | 9 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Topological Polar Surface Area | 157 Ų | [1] |

| Storage Temperature | 0-8 °C | [3] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug development.

Anticancer Activity

This compound has demonstrated potential anticancer effects, particularly in hormone-dependent cancers. While specific IC50 values for this compound are not widely reported in publicly available literature, studies on related compounds from licorice suggest potent activity. For instance, its aglycone, isoliquiritigenin, has shown inhibitory effects on various cancer cell lines.

Anti-inflammatory Activity

As a flavonoid, this compound is expected to possess anti-inflammatory properties. This is often attributed to the modulation of key inflammatory pathways such as NF-κB and MAPK. Quantitative data on the anti-inflammatory activity of this compound, such as IC50 values for the inhibition of inflammatory mediators, is an active area of research.

Neuroprotective Activity

This compound has shown promise in protecting neuronal cells from damage. A key quantitative measure of this activity is its EC50 value.

Table 2: Neuroprotective Activity of this compound

| Cell Line | Assay | EC50 Value | Description |

| HT-22 (mouse hippocampal cells) | Neuroprotection against glutamate-induced cell death | 72 μM | Assessed by an increase in cell viability after 24 hours.[4] |

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Androgen Receptor (AR) Signaling Pathway

In the context of prostate cancer, this compound has been shown to interfere with the androgen receptor signaling pathway. This is a critical pathway for the growth and survival of prostate cancer cells. This compound's inhibitory action on this pathway highlights its potential as a therapeutic agent for prostate cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is common in many cancers. Flavonoids, including those from licorice, have been shown to modulate this pathway, suggesting a potential mechanism for this compound's anticancer effects.

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling cascades are central to the inflammatory response. Bioactive compounds from licorice are known to inhibit these pathways, leading to a reduction in the production of pro-inflammatory cytokines and mediators.

References

The Pharmacological Landscape of Glycyrrhiza uralensis: A Technical Guide to its Bioactive Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhiza uralensis, commonly known as Chinese licorice, has been a cornerstone of traditional medicine for centuries. Its extensive use is attributed to a rich chemical composition, primarily of triterpenoids and flavonoids, which exhibit a wide array of pharmacological effects.[1][2] This technical guide provides an in-depth analysis of the pharmacological properties of Glycyrrhiza uralensis extracts, focusing on their molecular mechanisms and therapeutic potential. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this versatile medicinal plant.

The primary bioactive constituents of Glycyrrhiza uralensis include triterpene saponins, such as glycyrrhizin, and a diverse group of flavonoids, including liquiritin, isoliquiritin, liquiritigenin, and isoliquiritigenin.[3][4] These compounds are responsible for the plant's significant anti-inflammatory, antiviral, neuroprotective, metabolic regulatory, and anticancer properties.[1][3]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological effects of various extracts and isolated compounds from Glycyrrhiza uralensis.

Table 1: Anti-inflammatory Activity of Glycyrrhiza uralensis Constituents

| Compound | Assay | System | IC50 Value | Reference |

| Glycyrrhizin | Nitric Oxide (NO) Production Inhibition | IL-1β-treated rat hepatocytes | 1176 µM | [5] |

| Isoliquiritigenin | Nitric Oxide (NO) Production Inhibition | IL-1β-treated rat hepatocytes | 11.9 µM | [5] |

| Isoliquiritin | Nitric Oxide (NO) Production Inhibition | IL-1β-treated rat hepatocytes | 41.2 µM | [5] |

| Liquiritigenin | Nitric Oxide (NO) Production Inhibition | IL-1β-treated rat hepatocytes | 28.4 µM | [5] |

Table 2: Antiviral Activity of Glycyrrhiza uralensis Extracts and Compounds

| Agent | Virus | Cell Line | IC50 Value | Reference |

| Radix Glycyrrhizae Water Extract | Human Respiratory Syncytial Virus (HRSV) | HEp-2 | 29.4 µg/ml | [6] |

| Radix Glycyrrhizae Water Extract | Human Respiratory Syncytial Virus (HRSV) | A549 | 10.9 µg/ml | [6] |

| Glycyvir (Glycyrrhizin derivative) | SARS-CoV-2 | Vero E6 | 2–8 µM | [7] |

| Glycyvir (Glycyrrhizin derivative) | HIV pseudovirus (subtype B) | TZM-bl | 3.9–27.5 µM | [7] |

Table 3: Anticancer Activity of Glycyrrhiza uralensis Extracts and Compounds

| Agent | Cancer Cell Line | Effect | Concentration | Reference |

| Ethanol Extract | HT-29 (Colon Cancer) | Inhibition of proliferation | 200 µg/ml | [8] |

| 80% Ethanol Extract | MCF-7 (Breast Cancer) | Induction of apoptosis | 100 µg/ml | [9] |

| Liquiritin | SW480 (Colorectal Cancer) | Inhibition of proliferation, colony formation, relocation, and invasion | Not specified | [10] |

Table 4: Enzyme Inhibitory Activity of Glycyrrhiza uralensis Compounds

| Compound | Enzyme | IC50 Value | Reference |

| (3R)-vestitol | CYP3A4 | 3.6 µM | [11] |

| Liquiritigenin 7,4'-diglucoside | CYP3A4 | 17 µM | [11] |

| 4-hydroxyguaiacol apioglucoside | CYP3A4 | 20 µM | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological effects of Glycyrrhiza uralensis extracts.

Anti-inflammatory Activity: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of Glycyrrhiza uralensis extracts by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.

a. Cell Culture and Treatment:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of Glycyrrhiza uralensis extract or isolated compounds for 1 hour.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.[1]

b. Nitric Oxide (NO) Production Assay (Griess Test):

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

50 µL of the supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.[1]

c. Cytokine Measurement (ELISA):

-

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]

Antiviral Activity: Plaque Reduction Assay for Human Respiratory Syncytial Virus (HRSV)

This protocol describes the plaque reduction assay used to determine the antiviral activity of Glycyrrhiza uralensis extracts against HRSV in human respiratory tract cell lines (HEp-2 and A549).[6]

a. Cell and Virus Preparation:

-

HEp-2 or A549 cells are seeded in 12-well plates and grown to form a monolayer.

-

A stock of HRSV is diluted to a concentration that produces a countable number of plaques.

b. Infection and Treatment:

-

The cell monolayers are inoculated with a mixture of HRSV (approximately 200 plaque-forming units/well) and various concentrations of the licorice extract or compound.

-

The plates are incubated for 1 hour to allow for viral adsorption.

c. Plaque Formation and Visualization:

-

After incubation, the inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose to restrict virus spread to adjacent cells, thus forming localized plaques.

-

The plates are incubated for 3 days at 37°C.

-

The cell monolayers are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques. The percentage of plaque reduction compared to the untreated virus control is calculated to determine the antiviral activity.[6]

Neuroprotective Effect: Oxidative Stress-Induced Apoptosis in PC12 Cells

This protocol details the method to evaluate the neuroprotective effects of Glycyrrhiza uralensis compounds against oxidative stress-induced apoptosis in rat adrenal pheochromocytoma (PC12) cells.[12]

a. Cell Culture and Treatment:

-

PC12 cells are cultured in a suitable medium and seeded in 96-well plates.

-

The cells are pre-treated with different concentrations of the test compounds for 24 hours.

b. Induction of Oxidative Stress:

-

After pre-treatment, the cells are exposed to an apoptosis-inducing agent such as H2O2 (500 µmol/L) or 6-OHDA (200 µmol/L) for 12 hours to induce oxidative stress.[12]

c. Cell Viability Assessment (MTT Assay):

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells. The protective effect is determined by the percentage of increased cell viability in treated cells compared to cells exposed to the oxidative stressor alone.[12]

Signaling Pathways and Mechanisms of Action

Glycyrrhiza uralensis extracts and their bioactive compounds exert their pharmacological effects by modulating several key signaling pathways.

Inhibition of Inflammatory Pathways

The anti-inflammatory properties of Glycyrrhiza uralensis are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[13][14]

-

NF-κB Pathway: Compounds like glycyrrhizin and isoliquiritigenin can inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[13]

-

MAPK Pathway: Licorice components have been shown to inhibit the phosphorylation of key proteins in the MAPK cascade, such as ERK, JNK, and p38.[13][14] By attenuating MAPK signaling, the production of various inflammatory mediators is suppressed.

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

Glycyrrhiza uralensis extracts have demonstrated anticancer activity by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.

-

Apoptosis Induction: The ethanolic extract of G. uralensis has been shown to induce apoptosis in MCF-7 breast cancer cells. This is associated with the up-regulation of the tumor suppressor gene p53 and the pro-apoptotic protein Bax, as well as the modulation of the Bcl-2/Bax protein family.[2][9]

-

Cell Cycle Arrest: The same extract can induce G1 cell cycle arrest in MCF-7 cells. This is achieved through the up-regulation of p21 and the down-regulation of cyclin-dependent kinase 2 (CDK2) and cyclin E.[9]

Caption: Induction of apoptosis and G1 cell cycle arrest.

Conclusion

The extracts of Glycyrrhiza uralensis and its isolated bioactive compounds present a compelling case for further investigation in the context of modern drug discovery and development. The plant's diverse pharmacological activities, supported by a growing body of quantitative data, highlight its potential for therapeutic applications in a range of diseases, particularly those with an inflammatory component. The detailed experimental protocols and understanding of the underlying molecular mechanisms provided in this guide offer a solid foundation for researchers to build upon. Future studies should focus on clinical trials to validate these preclinical findings and to explore the synergistic effects of the complex mixture of compounds found in Glycyrrhiza uralensis extracts.

References

- 1. Glycyrrhizic acid nanoparticles inhibit LPS-induced inflammatory mediators in 264.7 mouse macrophages compared with unprocessed glycyrrhizic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Assessment of General Toxicity of the Glycyrrhiza New Variety Extract in Rats [mdpi.com]

- 4. Acute and subchronic toxicity study of nonpolar extract of licorice roots in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. viusid.bg [viusid.bg]

- 7. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Chemopreventive properties of the ethanol extract of chinese licorice (Glycyrrhiza uralensis) root: induction of apoptosis and G1 cell cycle arrest in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-colorectal cancer actions of Glycyrrhiza uralensis Fisch. and its underlying mechanism via HPLC integration and network pharmacological approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Neoisoliquiritin: An In-depth Technical Guide on In Vivo Antitumor Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoisoliquiritin, a flavonoid compound derived from licorice root, has garnered significant attention for its potential antitumor properties.[1][2] This technical guide provides a comprehensive overview of the in vivo antitumor effects of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential cancer therapeutic.

Quantitative Data Summary

The in vivo efficacy of this compound has been evaluated in various cancer models. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its antitumor effects.

| Cancer Type | Cell Line | Animal Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

| Prostate Cancer | LNCaP | Nude Mouse Xenograft | Not Specified | Not Specified | Significant Inhibition | [1][2] |

| Gastric Cancer (Cisplatin-Resistant) | SGC7901/DDP | Nude Mouse Xenograft | Not Specified (in combination with DDP) | Not Specified | Significant Downregulation of Tumor Growth | [3][4] |

| Colorectal Cancer | SW480 | Nude Mouse Xenograft | Not Specified | Not Specified | Repressed Growth | [5] |

| Non-Small Cell Lung Cancer | A549 | Immunodeficient Mice | 6 µM (as S4-2-2 derivative) | Not Specified | Attenuated Growth | [6] |

| Cancer Type | Cell Line | Animal Model | Key Molecular Changes | Reference |

| Prostate Cancer | LNCaP | Nude Mouse Xenograft | Downregulation of AR expression and activity | [1][2] |

| Gastric Cancer (Cisplatin-Resistant) | SGC7901/DDP | Nude Mouse Xenograft | ↓ Cyclin D1, ↓ CDK4, ↑ p53, ↑ p21, ↑ Cleaved Caspases-8/9/3, ↑ PARP, ↑ LC3B-II, ↑ Beclin 1 | [3][4] |

| Colorectal Cancer | SW480 | Nude Mouse Xenograft | Inhibition of miR-671/HOXB3 signaling | [5] |

| Non-Small Cell Lung Cancer | A549 | Immunodeficient Mice | Induction of apoptosis | [6] |

Key Experimental Protocols

The antitumor effects of this compound have been predominantly studied using xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice.[7]

General Xenograft Model Protocol

A common methodology for establishing and utilizing xenograft models is as follows:

-

Cell Culture: Human cancer cell lines (e.g., LNCaP for prostate cancer, SGC7901/DDP for gastric cancer, SW480 for colorectal cancer, A549 for non-small cell lung cancer) are cultured in appropriate media until they reach a sufficient number for injection.[1][3][5][6]

-

Animal Model: Immunodeficient mice, such as nude mice, are typically used to prevent rejection of the human tumor cells.[1][3][5][6][7]

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., 1x10^6 SW480 cells) are suspended in a suitable medium and injected subcutaneously into the flank of the mice.[5]

-

Tumor Growth Monitoring: Tumor size is periodically measured, often with calipers, to monitor growth.

-

Drug Administration: Once tumors reach a certain volume, animals are randomized into control and treatment groups. This compound is administered, often via intraperitoneal injection or oral gavage, at specified doses and schedules.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histopathology, immunohistochemistry, and Western blotting, to assess the effects of the treatment on tumor morphology and molecular markers.

Signaling Pathways Modulated by this compound

This compound exerts its antitumor effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Androgen Receptor (AR) Signaling in Prostate Cancer

In androgen-dependent prostate cancer, this compound has been shown to suppress tumor growth by negatively regulating the androgen receptor (AR) signaling pathway.[1] It inhibits the expression and transcriptional activity of AR, thereby blocking downstream signaling that promotes cancer cell proliferation.[1][2]

Apoptosis and Autophagy Induction

This compound and related compounds have been observed to induce both apoptosis and autophagy in cancer cells.[3][4] In cisplatin-resistant gastric cancer cells, combination treatment with Liquiritin (a related compound) and cisplatin led to increased levels of cleaved caspases-8, -9, and -3, and PARP, which are key markers of apoptosis.[3][4] Concurrently, an increase in autophagy markers such as LC3B-II and Beclin 1 was observed.[3] This suggests a complex interplay between apoptosis and autophagy in mediating the antitumor effects.

The induction of apoptosis appears to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as evidenced by the cleavage of both caspase-9 and caspase-8.[3]

Conclusion

The in vivo evidence strongly suggests that this compound holds promise as an antitumor agent. Its ability to inhibit tumor growth in various cancer models, coupled with its modulatory effects on key signaling pathways such as AR signaling, apoptosis, and autophagy, provides a solid foundation for further preclinical and clinical investigation. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers dedicated to advancing novel cancer therapeutics. Further studies are warranted to fully elucidate its mechanisms of action and to optimize its therapeutic potential.

References

- 1. This compound exerts tumor suppressive effects on prostate cancer by repressing androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Liquiritin induces apoptosis and autophagy in cisplatin (DDP)-resistant gastric cancer cells in vitro and xenograft nude mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquiritin induces apoptosis and autophagy in cisplatin (DDP)-resistant gastric cancer cells in vitro and xenograft nude mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer effects of myricetin derivatives in non‐small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ichorlifesciences.com [ichorlifesciences.com]

The Neuroprotective Potential of Neoisoliquiritin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoisoliquiritin, a flavonoid glycoside predominantly found in licorice root (Glycyrrhiza glabra), has emerged as a promising candidate for neuroprotective therapies. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective potential, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. As much of the detailed molecular research has been conducted on its aglycone, Isoliquiritigenin (ISL), this guide will leverage findings on ISL to elucidate the likely neuroprotective pathways of this compound, assuming ISL is the primary active metabolite following administration.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound and its aglycone, Isoliquiritigenin, are multifaceted, primarily revolving around the activation of endogenous antioxidant pathways and the modulation of apoptotic signaling cascades. Key mechanisms include the activation of the Nrf2/HO-1 pathway and the PI3K/Akt signaling cascade, which collectively mitigate oxidative stress and inhibit programmed cell death in neuronal cells.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data from various in vitro studies, primarily on Isoliquiritigenin (ISL), demonstrating its neuroprotective effects in neuronal cell models. These models often utilize neurotoxins or conditions that mimic neurodegenerative diseases.

Table 1: Protective Effects of Isoliquiritigenin (ISL) on Neuronal Cell Viability

| Cell Line | Insult | ISL Concentration | Outcome | Reference |

| HT22 | Glutamate (5 mM) | 0.5 µM, 1 µM, 5 µM | Significantly increased cell survival to ~90%, ~83%, and ~81% respectively.[1] | [1] |

| BV2 | Amyloid-β Oligomers (AβO) (5 µM) | 0-20 µM | No significant toxicity observed at these concentrations. | [2][3] |

| N2a | Conditioned medium from AβO-stimulated BV2 cells | 5 µM, 10 µM, 20 µM | Significantly increased cell viability. | [3] |

| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | Not specified | Pretreatment effectively suppressed 6-OHDA-mediated toxicity. | [4] |

| SH-SY5Y | H2O2 (900 µM) | 0.1, 0.5, 1 mg/mL | Dose-dependently increased cell viability. | [5] |

Table 2: Modulation of Apoptotic and Antioxidant Markers by Isoliquiritigenin (ISL)

| Cell Line | Insult | ISL Treatment | Effect on Bcl-2/Bax Ratio | Effect on Nrf2/HO-1 | Reference |

| HT22 | Glutamate (5 mM) | Pretreatment | Reversed glutamate-induced changes in Bcl-2 and Bax expression.[6] | Not specified | [6] |

| SN4741 | 6-OHDA | Pretreatment | Attenuated 6-OHDA-induced Bcl-2 reduction and Bax upregulation.[4] | Not specified | [4] |

| RAW264.7 | BDE-47 | Co-treatment | Increased Bcl-2 expression and decreased Bax and Caspase-3 expression.[7][8] | Activated Nrf2 pathway and promoted HO-1 and NQO1 production.[7][8] | [7][8] |

| BV2 | AβO (5 µM) | Pretreatment (2h) | Not specified | Activated Nrf2 signaling. | [2][3] |

| SH-SY5Y | H2O2 (900 µM) | Pre-incubation (0.1, 0.5, 1 mg/mL) | Decreased Bax/Bcl-2 ratio. | Not specified | [5] |

Signaling Pathways

The neuroprotective effects of this compound are mediated through complex signaling networks. Below are diagrams of the key pathways generated using the DOT language.

Nrf2/HO-1 Signaling Pathway

Caption: Nrf2/HO-1 antioxidant response pathway activation.

PI3K/Akt Signaling Pathway

Caption: PI3K/Akt pro-survival signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the neuroprotective potential of compounds like this compound.

Cell Culture and In Vitro Model of Neurotoxicity

-

Cell Line: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Oxygen-Glucose Deprivation (OGD) Model:

-

Replace the culture medium with glucose-free DMEM.

-

Transfer the cells to a hypoxic incubator with a gas mixture of 95% N2 and 5% CO2 for a specified period (e.g., 2-4 hours) to induce ischemic-like conditions.[9]

-

For reoxygenation, replace the glucose-free medium with complete culture medium and return the cells to normoxic conditions (95% air, 5% CO2) for 24 hours.

-

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

-

Induce neurotoxicity using a relevant insult (e.g., H2O2, glutamate, or OGD).

-

After the insult, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[1]

-

Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Apoptosis Detection (TUNEL Assay)

-

Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTP.

-

Protocol:

-

Culture and treat cells on glass coverslips.

-

Fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

-

Perform the TUNEL staining according to the manufacturer's instructions (e.g., using an in situ cell death detection kit). This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus. The apoptotic rate can be calculated as the percentage of TUNEL-positive cells.

-

Western Blot Analysis for Signaling Proteins

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate, including total and phosphorylated forms of signaling proteins.

-

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant neuroprotective potential, primarily through the antioxidant and anti-apoptotic mechanisms mediated by the Nrf2/HO-1 and PI3K/Akt signaling pathways. While much of the detailed mechanistic work has been performed on its aglycone, Isoliquiritigenin, the consistency of these findings across different models of neuronal injury provides a strong rationale for the further development of this compound as a therapeutic agent for neurodegenerative diseases.

Future research should focus on:

-

Conducting comprehensive in vivo studies to evaluate the efficacy of this compound in animal models of neurodegenerative diseases.

-

Investigating the pharmacokinetics and blood-brain barrier permeability of this compound to determine its bioavailability in the central nervous system.

-

Performing detailed structure-activity relationship studies to potentially develop more potent and selective derivatives.

-

Elucidating the precise interplay between the Nrf2/HO-1 and PI3K/Akt pathways in mediating the neuroprotective effects of this compound.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation and potential clinical application of this compound in the fight against neurodegeneration.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Isoliquiritigenin Confers Neuroprotection and Alleviates Amyloid-β42-Induced Neuroinflammation in Microglia by Regulating the Nrf2/NF-κB Signaling [frontiersin.org]

- 3. Isoliquiritigenin Confers Neuroprotection and Alleviates Amyloid-β42-Induced Neuroinflammation in Microglia by Regulating the Nrf2/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Isoliquiritigenin isolated from Glycyrrhiza uralensis protects neuronal cells against glutamate-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Neuritin attenuates oxygen-glucose deprivation/reoxygenation (OGD/R)-induced neuronal injury by promoting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

Neoisoliquiritin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neoisoliquiritin, a flavonoid glycoside with the chemical formula C21H22O9, is a prominent bioactive compound found in licorice root (Glycyrrhiza glabra).[1][2] This technical guide provides an in-depth overview of the molecular and pharmacological properties of this compound, with a focus on its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development. It covers the compound's physicochemical properties, its mechanisms of action in key signaling pathways, and detailed experimental protocols for its investigation.

Physicochemical Properties

This compound is characterized by a chalcone structure linked to a glucose moiety.[3] Its molecular properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C21H22O9 | [1][2] |

| Molecular Weight | 418.4 g/mol | [1] |

| Appearance | Yellow powder | [4] |

| Solubility | Soluble in methanol, ethanol, DMSO and other organic solvents. | [2] |

| Storage Conditions | 2-8°C | [2][4] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anticancer Activity

This compound has demonstrated significant tumor-suppressive effects, particularly in prostate cancer.[1] Its primary mechanism of action involves the negative regulation of the Androgen Receptor (AR) signaling pathway.[1]

This compound inhibits the proliferation of androgen-dependent prostate cancer cells, such as LNCaP, by inducing G0/G1 phase cell cycle arrest.[2] It has been shown to downregulate the expression of cyclin D1 and cyclin-dependent kinase (CDK) 4.[2] Furthermore, this compound directly interacts with the AR, inhibiting its transcriptional activity and the expression of downstream target genes.[1]

Anti-inflammatory Activity

This compound and related flavonoids from licorice exhibit potent anti-inflammatory properties by modulating the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Upon inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is thought to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation. Additionally, it can attenuate the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK.

Neuroprotective Activity

This compound and its aglycone, isoliquiritigenin, have demonstrated neuroprotective effects against oxidative stress-induced neuronal cell death. This is primarily mediated through the activation of the Nrf2 signaling pathway.

Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes, such as heme oxygenase-1 (HO-1). This compound is believed to promote the dissociation of Nrf2 from Keap1, leading to the upregulation of these protective enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., LNCaP)

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for AR and NF-κB Signaling Proteins

This protocol details the detection of key proteins in the AR and NF-κB signaling pathways following treatment with this compound.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AR, anti-PSA, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples for 5-10 minutes and load them onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

Apply the ECL detection reagents and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Prostate Cancer Xenograft Model

This protocol describes the evaluation of this compound's antitumor efficacy in a mouse model.

Materials:

-

Male athymic nude mice (4-6 weeks old)

-

LNCaP cells

-

Matrigel

-

This compound formulation for injection (e.g., in a solution of DMSO, PEG300, and saline)

-

Calipers

-

Anesthetic

Procedure:

-

Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle.

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential. Its well-defined mechanisms of action against cancer, inflammation, and neurotoxicity make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the pharmacological properties of this compound and to accelerate its development as a potential therapeutic agent.

References

The Bioavailability of Neoisoliquiritin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoisoliquiritin, a flavonoid glycoside predominantly found in licorice root (Glycyrrhiza species), has garnered significant interest for its diverse pharmacological activities. However, its therapeutic potential is intrinsically linked to its bioavailability, which governs the extent and rate at which it reaches systemic circulation to exert its effects. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties. This document synthesizes quantitative pharmacokinetic data, details relevant experimental methodologies, and visualizes key metabolic and signaling pathways to serve as a valuable resource for researchers in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

This compound belongs to the chalcone class of flavonoids and is a glycoside of isoliquiritigenin. Like many natural polyphenolic compounds, its clinical utility is often hampered by poor bioavailability. A thorough understanding of the factors influencing its ADME profile is therefore critical for the rational design of novel therapeutic strategies and delivery systems to enhance its efficacy. This guide will delve into the metabolic fate of this compound, its conversion to the active aglycone isoliquiritigenin, and the subsequent metabolic transformations that ultimately determine its systemic exposure.

Pharmacokinetic Profile

The oral bioavailability of this compound is relatively low, primarily due to its extensive metabolism in the gastrointestinal tract and liver. Upon oral administration, this compound is readily hydrolyzed to its aglycone, isoliquiritigenin, which is then further metabolized.

Absorption

Studies in rat models indicate that after oral administration, this compound is converted to isoliquiritigenin. The absorption of isoliquiritigenin itself is considerable, with approximately 92.0% of an oral dose being absorbed.[1] However, the systemic availability of the parent compound, this compound, is limited due to this rapid conversion.

Distribution

Data on the specific tissue distribution of this compound is scarce. However, studies on its aglycone, isoliquiritigenin, have shown that it distributes to various tissues.

Metabolism

The primary metabolic pathway for this compound is the enzymatic hydrolysis of the glycosidic bond to yield isoliquiritigenin. This conversion is a critical step influencing the overall pharmacokinetic profile. Isoliquiritigenin then undergoes extensive phase II metabolism, primarily through glucuronidation in the small intestine and liver.[1] This rapid and extensive metabolism is a major contributor to the low oral bioavailability of isoliquiritigenin.

Excretion

The metabolites of this compound, primarily glucuronide conjugates of isoliquiritigenin, are the main forms excreted from the body.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound (NIS) and its primary metabolite, isoliquiritigenin (ISL), in rats.

Table 1: Pharmacokinetic Parameters of this compound (NIS) and Isoliquiritigenin (ISL) in Rats Following Oral Administration.

| Compound | Dose (mg/kg) | Cmax (µg/mL) | AUC0→t (min·µg/mL) | t1/2 (min) |

| ISL (alone) | 5 | 0.53 | 69.63 | 64.55 |

| NIS (alone) | 10.3 | - | - | - |

| ISL (from NIS) | 10.3 (of NIS) | 1.20 | 200.74 | 203.74 |

Data from a study on the interconversion of isoliquiritigenin and this compound in rats.

Table 2: Bioavailability of Isoliquiritigenin in Rats.

| Parameter | Value |

| Absorption (%) | ~92.0% |

| Absolute Bioavailability (%) | 11.8% |

Data from a pharmacokinetic study of isoliquiritigenin and its metabolites in rats.[1]

Experimental Protocols

A comprehensive understanding of the bioavailability of this compound is derived from various in vivo and in vitro experimental models.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of this compound and its metabolite isoliquiritigenin after oral administration.

Animal Model: Male Sprague-Dawley rats.

Dosing:

-

This compound is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC).[2]

-

The compound is administered orally via gavage at a specific dose (e.g., 30 mg/kg).[2]

Blood Sampling:

-

Blood samples are collected from the tail vein or other appropriate site at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Analysis:

-

Plasma concentrations of this compound and isoliquiritigenin are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using appropriate software.

In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and predict its oral absorption.

Cell Culture:

-